2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide
Description
1.1. Overview of 2-{3-Benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide
This compound (CAS: 1021211-76-6, ChemSpider ID: CM842199) features a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a ketone at position 4, and an acetamide moiety linked to a 2-methoxyphenyl group . Its molecular formula is inferred as C₂₆H₂₂N₄O₃, with a molecular weight of approximately 454.5 g/mol. The 2-methoxyphenyl group likely enhances solubility and modulates receptor interactions, while the pyrimidoindole scaffold contributes to planar aromaticity, facilitating π-π stacking in biological targets.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-33-22-14-8-6-12-20(22)28-23(31)16-30-21-13-7-5-11-19(21)24-25(30)26(32)29(17-27-24)15-18-9-3-2-4-10-18/h2-14,17H,15-16H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJSCATJHBFJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Pharmacological and Biochemical Properties
- The 2-methoxyphenyl group may improve blood-brain barrier penetration compared to bulkier substituents.
- Fluoro- and Chloro-Substituted Analogs : The 8-fluoro analog () likely exhibits enhanced metabolic stability due to fluorine’s electronegativity, while the dual-chloro compound () may increase hydrophobic binding in enzyme pockets .
- Thioacetamide Derivatives : Compounds with sulfur linkages (e.g., ) demonstrate selective TLR4 antagonism, with cyclopentyl and isopentyl chains improving lipophilicity and membrane permeability .
Biological Activity
2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the class of indole derivatives. Its unique structure combines a pyrimidoindole core with various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C29H28N4O4. It features:
- A pyrimidoindole core , which is a fused bicyclic structure incorporating nitrogen atoms.
- A methoxy group that enhances solubility and biological activity.
- An acetamide moiety , which is known for its role in modulating biological interactions.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor binding : It could bind to receptors influencing signal transduction pathways.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For example:
- Case Study : In vitro studies showed that similar pyrimidoindole derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The presence of the benzyl and methoxy groups may enhance the compound's ability to combat microbial infections.
- Research Findings : Compounds with similar structures have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Indole derivatives have been linked to reduced inflammatory responses in various models.
- Mechanism : It is believed that the compound may inhibit the production of pro-inflammatory cytokines or enzymes involved in inflammation .
Pharmacokinetics and Bioavailability
The bioavailability of this compound is influenced by its oil-soluble nature. This characteristic can enhance its absorption and distribution within biological systems .
Comparative Analysis with Similar Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
